molecular formula C8H7Br2NO2 B1581524 Methyl 2-amino-3,5-dibromobenzoate CAS No. 606-00-8

Methyl 2-amino-3,5-dibromobenzoate

Cat. No.: B1581524
CAS No.: 606-00-8
M. Wt: 308.95 g/mol
InChI Key: NGXVMFCGYYHEGC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,5-dibromobenzoate: is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of benzoic acid, characterized by the presence of two bromine atoms at the 3 and 5 positions, an amino group at the 2 position, and a methyl ester group at the carboxyl position. This compound is known for its applications in organic synthesis and its role in various chemical reactions.

Mechanism of Action

Target of Action

Methyl 2-amino-3,5-dibromobenzoate primarily targets primary and secondary alcohols . These alcohols play a crucial role in various biochemical reactions, serving as substrates for enzymatic reactions, and are involved in the synthesis of many important biomolecules.

Mode of Action

The compound interacts with its targets through a cobalt (II) Schiff’s base complex-catalyzed oxidation process . This interaction results in the oxidation of primary and secondary alcohols to aldehydes and ketones , respectively . It also participates in allylic and benzylic oxidation of various cyclic alkenes and benzylic compounds .

Biochemical Pathways

The affected biochemical pathway involves the oxidation of alcohols . The compound facilitates the conversion of primary alcohols to aldehydes and secondary alcohols to ketones . These transformations are crucial in various metabolic processes, including energy production and the synthesis of key biomolecules.

Pharmacokinetics

Its molecular weight of308.95 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of primary and secondary alcohols into aldehydes and ketones, respectively . These transformations can impact various cellular processes, given the role of these compounds in cellular metabolism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a cobalt (II) Schiff’s base complex is necessary for the compound to exert its action . Moreover, the compound’s solid state and melting point of 89-91°C suggest that it is stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3,5-dibromobenzoate participates in biochemical reactions by interacting with enzymes and proteins. One notable interaction is with cobalt (II) Schiff’s base complex, which catalyzes the oxidation of primary and secondary alcohols to aldehydes and ketones . Additionally, it is involved in the allylic and benzylic oxidation of various cyclic alkenes and benzylic compounds . These interactions highlight the compound’s role in facilitating oxidation reactions, making it a valuable tool in biochemical research.

Metabolic Pathways

This compound is involved in metabolic pathways that include the oxidation of primary and secondary alcohols to aldehydes and ketones. The compound interacts with enzymes such as cobalt (II) Schiff’s base complex, which catalyzes these oxidation reactions . Additionally, its involvement in allylic and benzylic oxidation suggests that it may influence metabolic flux and metabolite levels. These interactions with metabolic pathways underscore the compound’s role in modulating biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3,5-dibromobenzoate can be synthesized through the bromination of methyl 2-aminobenzoate. The process involves the following steps:

    Starting Material: Methyl 2-aminobenzoate is used as the starting material.

    Bromination: The compound is subjected to bromination using N-methyl-N-n-butylimidazole tribromide as the brominating agent.

    Reaction Conditions: The reaction is carried out by heating the mixture while stirring until the materials are dissolved. The reaction is maintained at a temperature of 60±2°C for 2.5-3.5 hours.

    Isolation: The product is then extracted, dried, and concentrated to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5-dibromobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cobalt(II) Schiff’s base complex is used as the catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

    Oxidation: Aldehydes and ketones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Reduced amino derivatives.

Scientific Research Applications

Methyl 2-amino-3,5-dibromobenzoate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 2-amino-3,5-dibromobenzoate can be compared with other similar compounds, such as:

    Methyl 2-amino-3,5-dibromobenzaldehyde: Similar structure but with an aldehyde group instead of a methyl ester.

    Methyl 2-amino-3,5-dibromophenylmethanol: Contains a hydroxyl group instead of a methyl ester.

    Methyl 2-amino-3,5-dibromoacetophenone: Features a ketone group instead of a methyl ester.

These compounds share similar reactivity patterns due to the presence of bromine atoms and an amino group, but their specific functional groups confer unique properties and applications.

Properties

IUPAC Name

methyl 2-amino-3,5-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXVMFCGYYHEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060546
Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
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Molecular Weight

308.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

606-00-8
Record name Methyl 2-amino-3,5-dibromobenzoate
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Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
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Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
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Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
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Record name Benzoic acid, 2-amino-3,5-dibromo-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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